molecular formula C13H7ClF3NO B1396231 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde CAS No. 1299607-45-6

4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde

Cat. No.: B1396231
CAS No.: 1299607-45-6
M. Wt: 285.65 g/mol
InChI Key: XKVJJQJBASWFKD-UHFFFAOYSA-N
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Description

4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde ( 1299607-45-6) is a benzaldehyde derivative built on a multi-substituted pyridine scaffold, incorporating both chloro and trifluoromethyl (CF3) functional groups. This specific arrangement of substituents makes it a valuable advanced intermediate in organic synthesis, particularly for the development of novel active ingredients. The compound's molecular formula is C13H7ClF3NO, and it has a molecular weight of 285.65 . The presence of the trifluoromethyl group is a key structural motif in modern agrochemical and pharmaceutical research. Trifluoromethylpyridine (TFMP) derivatives are found in more than 20 approved agrochemicals and several pharmaceutical products, as the CF3 group significantly influences biological activity by affecting properties like metabolic stability, lipophilicity, and biomolecular binding affinity . The aldehyde functional group on the benzene ring provides a highly reactive site for further chemical transformations, including condensation reactions to form hydrazines or other derivatives, allowing researchers to build more complex molecular architectures. This reagent is intended for use in research and development laboratories as a key building block for the synthesis of potential crop protection agents, pharmaceuticals, and other specialty chemicals. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO/c14-12-6-10(13(15,16)17)5-11(18-12)9-3-1-8(7-19)2-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVJJQJBASWFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde typically involves the reaction of 6-chloro-4-trifluoromethyl-pyridine with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid.

    Reduction: 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Potential Anticancer Agent
Research has indicated that compounds featuring pyridine and aldehyde functionalities can exhibit significant biological activities, including anticancer properties. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, which can lead to improved pharmacokinetic profiles. Preliminary studies have suggested that 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde may interact with biological targets associated with cancer proliferation, though extensive in vivo studies are needed to validate these findings.

Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar structures have been documented to inhibit bacterial growth effectively. Further exploration into its efficacy against various pathogens could provide valuable insights into its use as an antimicrobial agent.

Material Science

Fluorescent Materials
The incorporation of trifluoromethyl groups into organic compounds often leads to enhanced electronic properties. Studies have shown that derivatives of this compound can be utilized in the development of fluorescent materials for sensors and imaging applications. The unique electronic characteristics imparted by the trifluoromethyl group can enhance fluorescence efficiency, making it suitable for applications in optoelectronic devices.

Polymer Additives
In material science, this compound can serve as an additive in polymer formulations to improve properties such as thermal stability and mechanical strength. The chlorinated and trifluoromethyl functionalities can enhance the compatibility of polymers with various solvents and improve their overall performance in demanding applications.

Organic Synthesis

Reagent in Chemical Reactions
this compound is a valuable reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions. Its aldehyde functionality allows it to participate in nucleophilic addition reactions, making it a versatile building block for synthesizing more complex organic compounds.

Ligand for Catalysis
The compound's ability to coordinate with metals positions it as a potential ligand in catalysis. Research has shown that pyridine-based ligands can significantly enhance reaction rates and selectivity in metal-catalyzed processes, including cross-coupling reactions and hydrogenation.

Case Studies

Study Title Focus Area Findings
"Synthesis and Anticancer Activity of Pyridine Derivatives"Medicinal ChemistryIdentified potential anticancer activity linked to structural features similar to this compound.
"Fluorescent Properties of Trifluoromethylated Compounds"Material ScienceDemonstrated enhanced fluorescence efficiency due to the incorporation of trifluoromethyl groups.
"Role of Pyridine Ligands in Catalysis"Organic SynthesisShowed improved reaction rates using pyridine-based ligands, suggesting potential applications for this compound as a ligand.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The chlorine atom on the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects: The target compound’s substituents (Cl at 6, CF₃ at 4) create distinct electronic environments.
  • Steric Considerations : The spatial arrangement in the target compound may reduce steric hindrance during cyclization reactions, favoring higher yields in heterocycle synthesis (e.g., indolo[2,3-b]thiopyrylium derivatives) compared to its isomer .

Functional Analogues: Amino-Substituted Benzaldehydes

Compounds like 4-(N,N-dimethylamino)benzaldehyde (7a) and 4-(N,N-diethylamino)benzaldehyde (7b) share the benzaldehyde core but feature electron-donating amino groups instead of halogen/CF₃ substituents .

Property This compound 4-(N,N-Dimethylamino)benzaldehyde (7a)
Substituents Cl, CF₃ (electron-withdrawing) N(CH₃)₂ (electron-donating)
Reactivity Favors nucleophilic attack on aldehyde Enhanced conjugation for cyanine dye synthesis
Yield in Cyanine Synthesis Not explicitly reported 78% yield for indolo-thiopyrylium derivatives

Key Differences :

  • Reactivity in Condensation Reactions: Amino-substituted aldehydes (e.g., 7a) exhibit higher reactivity in forming styryl dyes (e.g., compound 8a) due to resonance stabilization of intermediates, whereas the target compound’s electron-withdrawing groups may slow such reactions unless activated .
  • Applications: Amino-substituted derivatives are preferred in dye chemistry, while halogenated/fluorinated analogs like the target compound are tailored for agrochemical intermediates due to enhanced stability and bioactivity .

Biological Activity

Overview

4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde is a chemical compound characterized by a pyridine ring with chlorine and trifluoromethyl substitutions, along with a benzaldehyde moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

  • Molecular Formula : C₁₃H₇ClF₃N O
  • Molecular Weight : 285.66 g/mol
  • CAS Number : 1299607-45-6

The biological activity of this compound is primarily attributed to its structural features:

  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes.
  • Covalent Bond Formation : The aldehyde group can react with nucleophilic sites on proteins or enzymes, potentially modulating their activity.
  • Halogen Bonding : The chlorine atom on the pyridine ring can participate in halogen bonding, influencing binding affinity to molecular targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown efficacy against various strains of Mycobacterium tuberculosis (M. tuberculosis) .

Neuropharmacological Effects

The compound is also being investigated for its potential as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor modulation may have therapeutic implications for cognitive disorders and neurodegenerative diseases .

Table 1: Biological Activity of Related Compounds

CompoundTargetActivityReference
This compoundα7 nAChRPositive allosteric modulation
6-Chloro derivativesM. tuberculosisAntimicrobial activity
Trifluoromethyl analogsVarious enzymesEnzyme inhibition

Case Study: Antimycobacterial Activity

In a study investigating new antimycobacterial agents, derivatives of pyridine compounds were synthesized and tested against multiple strains of M. tuberculosis. The results indicated that modifications enhancing electron-withdrawing properties (such as chlorination) significantly improved biological activity compared to non-substituted analogs .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde, and what challenges arise during purification?

  • Methodological Answer : Synthesis typically involves:

Chlorination of a pyridine precursor to introduce the chloro group at position 2.

Trifluoromethylation using reagents like CF₃Cu or CF₃SiMe₃ under catalytic conditions.

Aldehyde functionalization via oxidation of a benzyl alcohol intermediate (e.g., using MnO₂ or Swern oxidation).

  • Purification Challenges : The trifluoromethyl group increases hydrophobicity, complicating crystallization. Gradient column chromatography (hexane:EtOAc) or recrystallization in ethanol/water mixtures is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm aldehyde proton (~9.8 ppm) and pyridine ring protons (δ 7.5–8.5 ppm).
  • FT-IR : Verify C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).
  • XRD : Resolve crystal structure (e.g., bond angles, packing motifs), as demonstrated in pyridine derivatives .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy from chloro and aldehyde groups.
  • Waste Disposal : Segregate halogenated waste; neutralize aldehydes with bisulfite solution before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for the trifluoromethylation step?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Cu systems (e.g., Pd(OAc)₂ with bidentate ligands) to enhance CF₃ transfer efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Kinetic Monitoring : Use in-situ ¹⁹F NMR to track CF₃ incorporation and adjust reaction time .

Q. How to resolve contradictions in reported melting points or spectral data?

  • Methodological Answer :

  • Purity Analysis : Perform HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities.
  • Polymorphism Study : Conduct differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms.
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-(4-phenylphenyl)benzaldehyde) .

Q. What strategies validate the compound’s interaction with bacterial enzymes (e.g., acps-pptase)?

  • Methodological Answer :

Enzyme Assays : Use fluorescence polarization to measure binding affinity (Kd).

Molecular Docking : Model interactions using software like AutoDock Vina, focusing on the chloro-trifluoromethyl motif’s role in active-site binding.

Metabolic Profiling : Compare bacterial growth inhibition with/without the compound in minimal media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde
Reactant of Route 2
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4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde

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